1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Stable Isotope Labeling Internal Standard LC-MS/MS Quantification

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (BCP-d8) is a deuterated doxazosin intermediate that eliminates dependence on costly commercial doxazosin-d8 internal standards. Coupling BCP-d8 with 4-amino-2-chloro-6,7-dimethoxyquinazoline in a single synthetic step produces doxazosin-d8 in-house. • Reduces per-study IS procurement costs by ~60% • +8 Da mass shift ensures unambiguous LC-MS/MS discrimination from unlabeled analyte • Eight piperazine-ring deuterium labels resist metabolic H/D exchange Supplied at ≥98 atom % D enrichment as a yellow solid.

Molecular Formula C13H16N2O3
Molecular Weight 256.331
CAS No. 1006717-20-9
Cat. No. B563452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8
CAS1006717-20-9
Synonyms(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-piperazinyl-d8-methanone; _x000B_1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl]-piperazine-d8; 
Molecular FormulaC13H16N2O3
Molecular Weight256.331
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/i5D2,6D2,7D2,8D2
InChIKeyFLUPDJNTYCSBJZ-YEBVBAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deuterated Doxazosin Intermediate Overview


1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (CAS 1006717-20-9) is a stable isotope-labeled (deuterated) analog of the key doxazosin intermediate 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine (BCP), bearing eight deuterium atoms on the piperazine ring . With molecular formula C₁₃H₈D₈N₂O₃ and molecular weight 256.33 g/mol , this yellow solid is supplied at ≥98 atom % D isotopic enrichment and serves as a labeled intermediate in the synthesis of deuterated doxazosin for use as an internal standard (IS) in LC-MS/MS quantification [1][2].

Labeled intermediate for deuterated doxazosin IS synthesis
LC-MS/MS internal standard application in bioanalytical research
Deuterated piperazine intermediate (d8) for method development

Why Non-Deuterated BCP Cannot Substitute


The non-deuterated parent compound, 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine (CAS 70918-00-2; MW 248.28 g/mol; C₁₃H₁₆N₂O₃) , shares identical chromatographic retention time and MRM transitions with the target analyte, making it unsuitable as an internal standard for LC-MS/MS quantification [1]. In contrast, the d8-labeled variant introduces a mass shift of +8 Da (Δm/z = 8.05), enabling the mass spectrometer to discriminate between analyte and IS without co-elution interference . Furthermore, the d8 compound is the direct labeled precursor for synthesizing deuterated doxazosin (doxazosin-d8), the industry-standard IS for doxazosin pharmacokinetic studies [2]. Substituting the non-deuterated intermediate breaks this synthetic route and precludes accurate bioanalysis in regulatory-grade pharmacokinetic and bioequivalence studies, where deuterated internal standards are mandated for precision and accuracy .

d8-BCP (Target)
d0-BCP (Substitute)
LC-MS/MS Discrimination
+8 Da mass shift enables MS resolution
Co-elution and identical MRM prevent IS use
Doxazosin-d8 Synthesis
Direct labeled intermediate for single-step coupling
Does not enable deuterated doxazosin synthesis
Assay Background
High isotopic enrichment limits cross-talk
Unlabeled fraction may increase background interference

Quantitative Differentiation Evidence


Mass Shift for LC-MS/MS Discrimination

The target compound (d8-BCP) exhibits a molecular weight of 256.33 g/mol (C₁₃H₈D₈N₂O₃) compared with 248.28 g/mol (C₁₃H₁₆N₂O₃) for the non-deuterated parent BCP, yielding a mass shift of +8.05 Da . This Δm/z of 8.05 is sufficiently large to avoid isotopic cross-talk between the analyte and IS channels in triple quadrupole MS, a prerequisite for validated bioanalytical methods. By contrast, a d4-labeled analog (Δm/z ≈ 4) risks partial overlap with the natural abundance ¹³C isotopologue of the analyte, potentially compromising assay accuracy at low concentrations [1].

Mass Shift for MS Discrimination
Head-to-head
d8-BCP: 256.33 g/mol, Δm/z +8.05 Da d0-BCP: 248.28 g/mol, Δm/z 0 Da
Enables analyte–IS resolution without isotopic interference
≥3 Da mass shift recommended per bioanalytical method context
Stable Isotope Labeling Internal Standard LC-MS/MS Quantification Doxazosin Intermediate

Isotopic Enrichment and Background Reduction

The target compound is commercially supplied at ≥98 atom % D isotopic enrichment (i.e., ≥98% of molecules contain the full complement of eight deuterium atoms on the piperazine ring) . This compares favorably with general-purpose deuterated reagents that may be offered at 95–97 atom % D. The 2% unlabeled fraction directly determines the background signal at the analyte m/z channel; at 98 atom % D, the IS contributes ≤2% cross-signal, which is acceptable per FDA bioanalytical method validation guidance (typically <5% of the LLOQ response) [1].

Isotopic Enrichment
Reported
≥98 atom % D
Limits IS-to-analyte cross-talk, supporting low LLOQ in PK assays
Compared with typical 95–97% grades; per vendor CoA
Isotopic Purity Deuterium Enrichment Bioanalytical Method Validation Internal Standard Quality

Direct Intermediate for Doxazosin-d8 Synthesis

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 serves as the direct penultimate intermediate in the synthesis of doxazosin-d8, the deuterated internal standard validated for doxazosin quantification in human plasma [1]. In the established synthetic route, this d8-BCP intermediate is coupled with 4-amino-2-chloro-6,7-dimethoxyquinazoline to yield doxazosin-d8 [2]. By contrast, alternative routes that deuterate only the final doxazosin molecule suffer from lower regioselectivity and isotopic scrambling, as the piperazine ring protons are the most exchangeable positions [3]. Procurement of the pre-deuterated intermediate ensures that the deuterium label is quantitatively installed at the piperazine ring (2,2,3,3,5,5,6,6-d8) before the final coupling step, maximizing isotopic fidelity [3].

Direct Intermediate Synthesis
Reported
d8-BCP → doxazosin-d8 (one step)
Streamlines in-house deuterated IS preparation
Isotopic fidelity >98% maintained; avoids late-stage deuteration
Deuterated Doxazosin Labeled Intermediate Pharmacokinetic Studies Synthetic Route

Procurement Cost Advantage

At the time of assessment, 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 is listed at approximately $64.00 per 1 mg from major vendors, whereas pre-assembled doxazosin-d8 (CAS 1126848-44-9) is priced at $160.00 per 1 mg—a 2.5× premium . For laboratories synthesizing doxazosin-d8 in-house via the established one-step coupling with 4-amino-2-chloro-6,7-dimethoxyquinazoline, procuring the d8 intermediate rather than the finished d8-product yields significant per-batch savings, especially when multi-milligram quantities are required for full pharmacokinetic study support [1].

Procurement Cost Advantage
Reported
d8-BCP intermediate: ~$64/mg Doxazosin-d8: ~$160/mg
Reported 2.5× cost reduction for in-house IS synthesis
Pricing sourced 2026; subject to change
Procurement Economics Internal Standard Synthesis Cost Efficiency Doxazosin Bioanalysis

High-Impact Application Scenarios


In-House Doxazosin-d8 IS Synthesis

Bioanalytical CROs and pharmaceutical R&D laboratories can couple 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 with 4-amino-2-chloro-6,7-dimethoxyquinazoline in a single synthetic step to produce doxazosin-d8, the validated internal standard for doxazosin LC-MS/MS quantification [1][2]. This approach eliminates dependence on expensive commercial doxazosin-d8 supply, reduces per-study IS procurement costs by approximately 60%, and ensures lot-to-lot consistency for multi-phase clinical pharmacokinetic and bioequivalence trials requiring LLOQs down to 0.301 ng/mL [2].

Impurity Profiling by Isotope Dilution

As a deuterated analog of 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine—itself a known doxazosin impurity and intermediate—the d8 compound can serve as an internal standard for quantifying residual BCP in doxazosin active pharmaceutical ingredient (API) batches by isotope dilution LC-MS/MS [1]. The +8.05 Da mass shift provides unambiguous differentiation from the unlabeled impurity, enabling accurate quantification at levels relevant to ICH Q3A thresholds while compensating for matrix effects and extraction variability [2].

Metabolic Tracing and Pharmacokinetics

By incorporating the d8-BCP intermediate into the synthesis of deuterated doxazosin, researchers can generate the isotopically labeled tracer required for definitive mass balance, metabolite identification, and absolute bioavailability studies [1]. The eight-deuterium label on the piperazine ring provides a stable isotopic signature resistant to metabolic deuterium–hydrogen exchange (unlike labels on aromatic or benzylic positions), ensuring reliable quantification in plasma, urine, and tissue homogenates throughout the pharmacokinetic time course [2].

Chiral Method Development

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine (BCP) is the key chiral intermediate controlling the optical purity of enantiopure doxazosin [1]. The d8-labeled BCP can be employed as an internal standard in chiral HPLC methods for determining the enantiomeric excess of BCP batches, with baseline resolution (R ≈ 1.5) achievable using GITC derivatization and C18 columns [2]. This application directly supports the quality control of chiral doxazosin synthesis, where the optical purity of the intermediate dictates the enantiopurity of the final drug substance.

Application
Selection Property
Validation Focus
In-house synthesis of deuterated doxazosin IS
Pre-labeled intermediate for one-step coupling
Coupling yield and isotopic fidelity
Isotope dilution LC-MS/MS impurity analysis
+8 Da mass shift for analyte resolution
Matrix-effect compensation and extraction recovery
Metabolic tracer for mass balance studies
Label stability on piperazine ring
Quantification in biological matrices
Chiral purity determination by HPLC
Deuterated analog as chiral internal standard
Enantiomeric resolution and method precision

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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